![molecular formula C28H25NO5 B12044706 1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12044706.png)
1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the 4-methylphenyl group: This can be achieved through Friedel-Crafts alkylation of toluene with a suitable acyl chloride.
Formation of the oxopropan-2-yl group:
Formation of the dioxooctahydro-4,6-ethenocyclopropa[f]isoindol group: This complex structure can be synthesized through a series of cyclization and oxidation reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Selection of catalysts: Efficient catalysts for each step to enhance reaction rates and selectivity.
Optimization of reaction conditions: Temperature, pressure, and solvent selection to maximize yield.
Purification: Techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-methylphenyl)-1-oxopropan-2-yl benzoate
- 1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydroisoindol-2(1H)-yl)benzoate
Uniqueness
1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is unique due to its complex structure, which combines multiple functional groups and rings. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C28H25NO5 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate |
InChI |
InChI=1S/C28H25NO5/c1-14-6-8-16(9-7-14)25(30)15(2)34-28(33)17-4-3-5-18(12-17)29-26(31)23-19-10-11-20(22-13-21(19)22)24(23)27(29)32/h3-12,15,19-24H,13H2,1-2H3 |
Clave InChI |
GTEXEEMYKBKWRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide](/img/structure/B12044625.png)
![1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12044630.png)

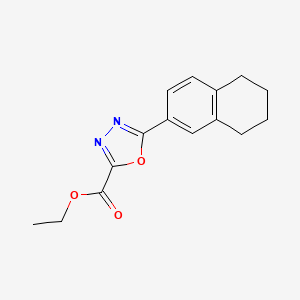
![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12044651.png)
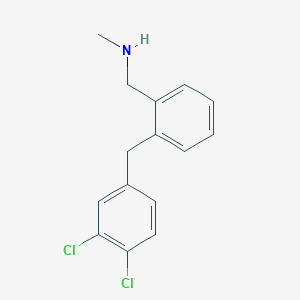
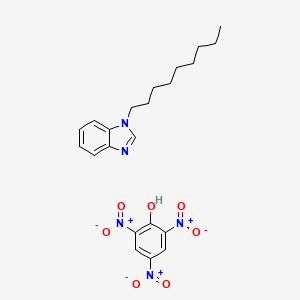
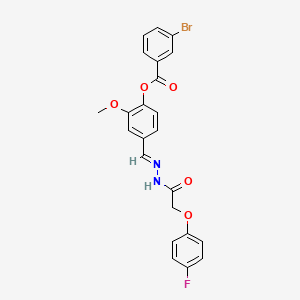


![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12044679.png)
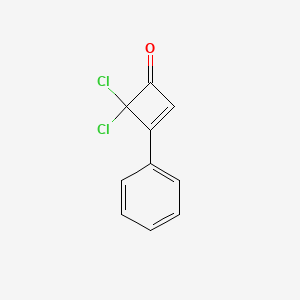

![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044703.png)
